

stability and reactivity of 5-Butyl-2-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Butyl-2-methylpyridine**

Cat. No.: **B1582454**

[Get Quote](#)

An In-depth Technical Guide to the Stability and Reactivity of **5-Butyl-2-methylpyridine**

Introduction

5-Butyl-2-methylpyridine, a substituted pyridine derivative, is a key intermediate in the synthesis of complex organic molecules. Its structural framework, featuring a heterocyclic aromatic pyridine ring functionalized with both a butyl and a methyl group, provides a unique combination of steric and electronic properties. This makes it a valuable building block in diverse fields, particularly in the development of pharmaceuticals and agrochemicals where the pyridine scaffold is a well-established pharmacophore.^[1]

This guide offers a detailed exploration of the chemical stability and reactivity of **5-Butyl-2-methylpyridine**. It is intended for researchers, scientists, and professionals in drug development who utilize substituted pyridines in their synthetic workflows. By delving into the causality behind its chemical behavior, this document aims to provide actionable insights for its effective handling, storage, and strategic use in multi-step syntheses.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. **5-Butyl-2-methylpyridine** is a colorless to pale yellow liquid with a distinct odor.^[2] The presence of the n-butyl group imparts significant hydrophobic character, while the nitrogen atom in the pyridine ring allows for hydrogen bonding, influencing its solubility profile.^[2]

Property	Value	Source(s)
CAS Number	702-16-9	[1] [3] [4]
Molecular Formula	C ₁₀ H ₁₅ N	[1] [3] [4]
Molecular Weight	149.23 g/mol	[3] [4]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	217.8 °C	[4]
Flash Point	85.6 °C	[4]
Density	~0.919 g/mL at 25 °C	
SMILES	CCCCC1=CN=C(C=C1)C	[3] [4]
InChIKey	GSYSNSTWMPZEQK- UHFFFAOYSA-N	[3] [5]

Stability and Handling

The stability of **5-Butyl-2-methylpyridine** under standard laboratory conditions is moderate, but careful consideration of its storage and handling is crucial to prevent degradation and ensure safety.[\[2\]](#)

Thermal Stability

The compound is chemically stable under standard ambient conditions (room temperature).[\[6\]](#) However, it is a combustible liquid and its vapor can form explosive mixtures with air, particularly with intense heating or at elevated temperatures.[\[6\]](#)[\[7\]](#) While specific thermal decomposition data for **5-butyl-2-methylpyridine** is not extensively published, studies on analogous compounds like 2-methylpyridine N-oxide show that decomposition at elevated temperatures (above 200°C) can be rapid and accompanied by the production of significant amounts of non-condensable gases.[\[8\]](#)

Storage Recommendations

Proper storage is essential to maintain the integrity of **5-Butyl-2-methylpyridine**.

- Temperature: Commercial suppliers recommend storage at temperatures ranging from 0-8°C to 10-25°C.[1][4] Keeping the container tightly closed in a dry, cool, and well-ventilated place is critical.[9]
- Incompatible Materials: It should be stored away from strong oxidizing agents, strong acids, and metals, as these can initiate hazardous reactions.[6]
- Handling: All work should be conducted in a well-ventilated area or under a chemical fume hood.[6] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[10] Grounding and bonding of containers is necessary during transfer to prevent static discharge.[6]

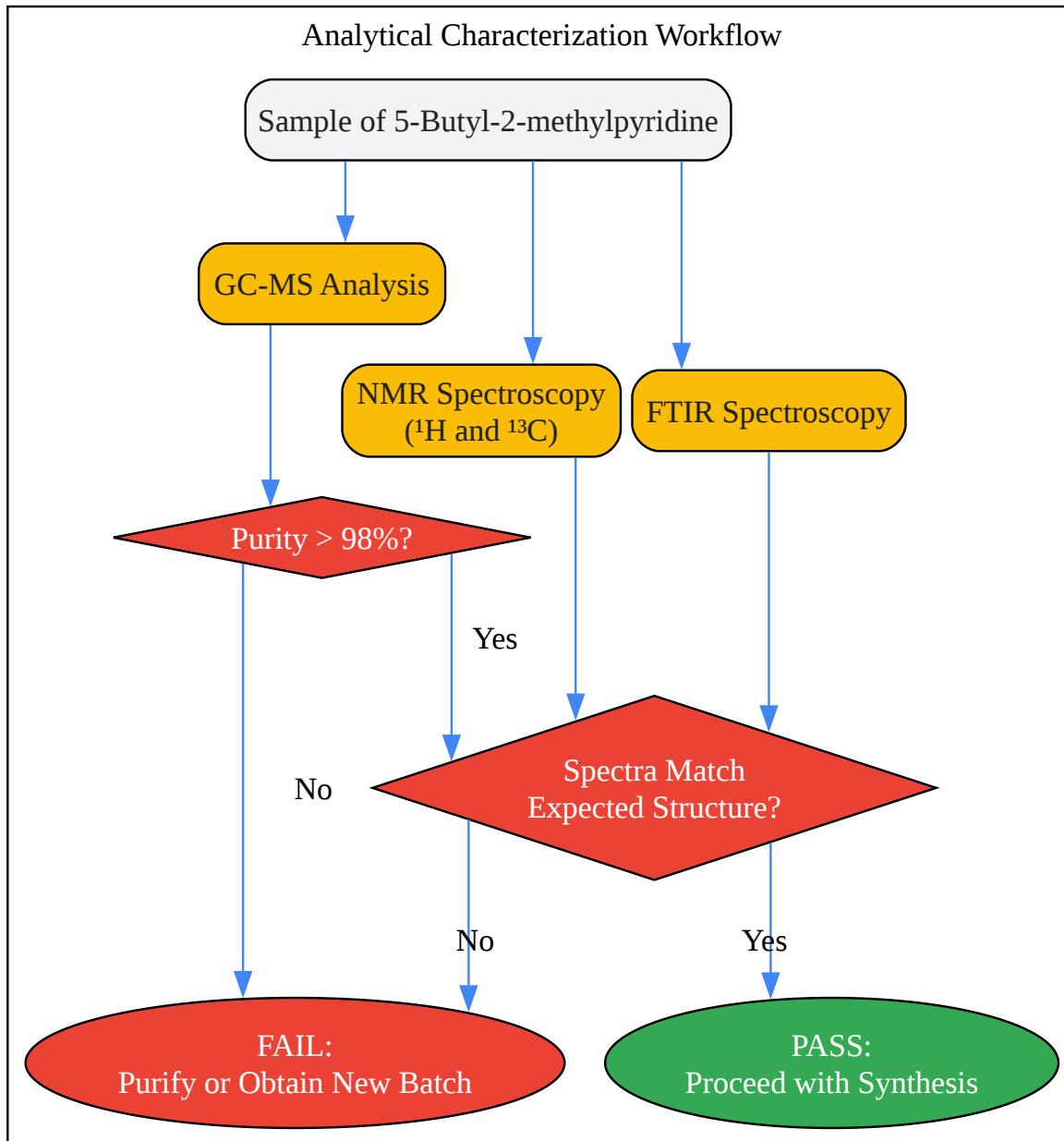
Reactivity Profile

The reactivity of **5-Butyl-2-methylpyridine** is governed by the interplay of the electron-deficient pyridine ring and the two alkyl side chains. This duality allows for a wide range of chemical transformations.

Reactions at the Pyridine Ring

The pyridine ring's nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic. However, the overall aromatic ring is electron-deficient compared to benzene, which dictates its behavior in substitution reactions.

- N-Centered Reactivity: The nitrogen atom readily reacts with electrophiles. It can be protonated by acids or coordinated to Lewis acids. A key reaction is its alkylation or acylation to form N-activated pyridinium salts. This activation is crucial as it significantly increases the electrophilicity of the ring, making it susceptible to nucleophilic attack, which is otherwise difficult.[11]
- Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards EAS. When reactions do occur, substitution is directed to the C-3 and C-5 positions. The presence of the electron-donating alkyl groups at C-2 and C-5 provides some activation, but harsh conditions are typically still required.
- Nucleophilic Aromatic Substitution (NAS): Direct NAS on the pyridine ring is generally unfavorable. However, the formation of pyridinium salts (N-activation) facilitates the addition


of nucleophiles, typically at the C-2 or C-4 positions.[\[11\]](#)

Reactions of the Alkyl Side Chains

The methyl and butyl groups offer additional sites for chemical modification.

- Oxidation: The alkyl side chains are susceptible to oxidation. The oxidation of alkylpyridines is a common industrial process. For instance, the related compound 5-ethyl-2-methylpyridine is oxidized on a large scale using nitric acid to produce nicotinic acid (Vitamin B3), a vital nutrient.[\[12\]](#)[\[13\]](#) This suggests that the methyl or butyl group on **5-Butyl-2-methylpyridine** could be similarly oxidized to yield corresponding pyridine carboxylic acids.
- Side-Chain Deprotonation: The methyl group at the C-2 position is significantly more acidic than a typical alkyl C-H bond due to the electron-withdrawing nature of the pyridine ring and the ability of the nitrogen to stabilize the resulting conjugate base. Treatment with a strong base (e.g., organolithium reagents) can generate a nucleophilic carbanion, which can then be used in subsequent reactions with various electrophiles, such as in aldol-type condensations.[\[7\]](#)
- Dehydrogenation: Under specific catalytic conditions, dehydrogenation of the butyl group could potentially occur. One source notes that **5-Butyl-2-methylpyridine** can undergo dehydrogenation to form 2,5-dimethylpyridine, though this is likely a specialized transformation.[\[4\]](#)

The following diagram illustrates the primary centers of reactivity on the **5-Butyl-2-methylpyridine** molecule.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 702-16-9: 5-Butyl-2-methylpyridine | CymitQuimica [cymitquimica.com]
- 3. 5-Butyl-2-methylpyridine | C10H15N | CID 69704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Butyl-2-methyl-pyridine | 702-16-9 | FB52373 | Biosynth [biosynth.com]
- 5. bocsci.com [bocsci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [stability and reactivity of 5-Butyl-2-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582454#stability-and-reactivity-of-5-butyl-2-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com